2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE
Overview
Description
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE is a complex organic compound that features a benzothiazole and phenothiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with 2-(trifluoromethyl)-10H-phenothiazine-10-yl ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium azide in DMF at 60-80°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]ACETAMIDE
- 2-[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- 2-[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Uniqueness
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE is unique due to the presence of both benzothiazole and phenothiazine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF3N2OS3/c23-13-6-8-17-14(10-13)27-21(32-17)30-11-20(29)28-15-3-1-2-4-18(15)31-19-7-5-12(9-16(19)28)22(24,25)26/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFIWBMUGDNCJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CSC4=NC5=C(S4)C=CC(=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF3N2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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